2-(4-Methylphenyl)benzoic acid
Overview
Description
4′ -Methyl-2-biphenylcarboxylic acid (4′ -Methylbiphenyl-2-carboxylic acid) can be synthesized by reacting 4′ -methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution. Its crystal structure has been characterized by the centrosymmetric hydrogen-bonded dimers.
Mechanism of Action
Mode of Action
Like other carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4’-Methylbiphenyl-2-carboxylic acid. For instance, the compound’s ionization state, and thus its ability to interact with targets, can be affected by pH .
Biological Activity
2-(4-Methylphenyl)benzoic acid, also known as p-toluic acid, is an aromatic compound with the molecular formula CHO. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, particularly in the synthesis of angiotensin II antagonists (sartans), which are widely used for treating hypertension.
Chemical Structure and Properties
The structure of this compound consists of a benzoic acid moiety with a para-methyl substitution on the phenyl ring. This configuration influences its physical and chemical properties, including solubility, lipophilicity, and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Effects : As a precursor in the synthesis of sartans, this compound contributes to the development of compounds that inhibit angiotensin II receptors, leading to reduced blood pressure .
- Anti-inflammatory Properties : Some studies suggest that derivatives of benzoic acids may possess anti-inflammatory effects, although specific data on this compound is limited .
- Antioxidant Activity : Compounds similar to this compound have shown potential antioxidant properties, which can protect cells from oxidative stress.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its role as a scaffold for the synthesis of more complex molecules suggests that it may interact with various biological pathways related to cardiovascular health and inflammation.
Research Findings and Case Studies
Several studies have explored the synthesis and application of this compound in pharmaceuticals:
- Synthesis of Sartans : A significant body of research focuses on the use of this compound as an intermediate in the production of sartans. For example, a study demonstrated efficient methods for synthesizing sartans using this compound, highlighting its importance in antihypertensive drug development .
- Toxicological Studies : Limited toxicological data are available; however, general assessments indicate that compounds within this class may possess varying degrees of toxicity depending on their structural modifications. Safety evaluations are crucial for understanding the potential risks associated with their use in pharmaceuticals .
- Comparative Studies : Comparative analyses with other benzoic acid derivatives have been conducted to evaluate their biological activities. These studies often reveal differences in efficacy and safety profiles based on structural variations .
Data Table: Biological Activity Comparisons
Properties
IUPAC Name |
2-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTUEICKYWFYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064573 | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-03-0 | |
Record name | 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7148-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylphenyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7148-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(4-METHYLPHENYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZ5ON5Y1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-(4-Methylphenyl)benzoic acid?
A1: this compound crystallizes as centrosymmetric dimers. [] These dimers are formed through hydrogen bonding interactions. The dihedral angle between the two aromatic rings within the molecule is 53.39 degrees, while the angle between the carboxyl group and its adjacent ring is 42.37 degrees. []
Q2: Are there efficient synthetic routes available for this compound?
A2: Yes, practical syntheses for this compound have been reported. [, , ] While specific details are outlined in the referenced papers, these methods offer efficient pathways for obtaining the compound.
Q3: What are the potential applications of this compound?
A3: this compound serves as a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. [] Its structure makes it a useful building block for creating more complex molecules with potential therapeutic applications.
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